1-Cyclopropylpiperazine 1-Cyclopropylpiperazine
Brand Name: Vulcanchem
CAS No.: 20327-23-5
VCID: VC20975735
InChI: InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2
SMILES: C1CC1N2CCNCC2
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol

1-Cyclopropylpiperazine

CAS No.: 20327-23-5

Cat. No.: VC20975735

Molecular Formula: C7H14N2

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropylpiperazine - 20327-23-5

Specification

CAS No. 20327-23-5
Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
IUPAC Name 1-cyclopropylpiperazine
Standard InChI InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2
Standard InChI Key HNZJIWIXRPBFAN-UHFFFAOYSA-N
SMILES C1CC1N2CCNCC2
Canonical SMILES C1CC1N2CCNCC2

Introduction

Structural and Physicochemical Properties

Molecular Structure

The molecular structure of 1-Cyclopropylpiperazine consists of a piperazine ring substituted with a cyclopropyl group at one nitrogen atom. The cyclopropyl group is a three-membered ring that imparts strain due to its angular geometry, which can influence the chemical reactivity of the molecule.
The optimized geometric parameters of 1-Cyclopropylpiperazine have been studied using density functional theory (DFT) methods. The most stable conformation belongs to the Cs symmetry point group, where the cyclopropyl group adopts an equatorial-equatorial orientation relative to the piperazine ring .

Physicochemical Properties

The physicochemical properties of 1-Cyclopropylpiperazine are summarized in Table 1.

PropertyValueNotes
Molecular FormulaC7H14N2C_7H_{14}N_2
Molecular Weight126.20 g/mol
Density1.0±0.11.0 \pm 0.1 g/cm³Measured at standard conditions
Boiling Point200±8200 \pm 8 °CAt 760760 mmHg
Flash Point89.2±9.489.2 \pm 9.4 °C
LogP (Partition Coefficient)0.190.19Indicates hydrophilic nature
Vapor Pressure0.3±0.40.3 \pm 0.4 mmHg at 25°CLow volatility
Refractive Index1.5311.531
The low LogP value suggests that the compound is relatively hydrophilic, which may influence its solubility and interaction with biological systems.

Hazard Classification

According to hazard classifications, 1-Cyclopropylpiperazine is labeled as an irritant (Xi). Proper handling protocols must be followed to minimize exposure risks during laboratory or industrial use .

Spectroscopic Investigations

Spectroscopic techniques are essential for characterizing molecular structures and understanding their vibrational modes. For 1-Cyclopropylpiperazine, Fourier-transform infrared (FT-IR) and Raman spectroscopy have been extensively used.

FT-IR Spectroscopy

FT-IR spectroscopy provides insights into the vibrational modes associated with different functional groups within the molecule. The NH stretching vibrations of the piperazine ring are observed as strong broad bands around 3275cm13275 \, \text{cm}^{-1}, while CH stretching vibrations from both the cyclopropyl and piperazine groups appear between 30063006 and 2939cm12939 \, \text{cm}^{-1} .
The bending vibrations involving CH₂ groups occur in the region of 16001600 to 800cm1800 \, \text{cm}^{-1}, while CN stretching modes are observed near 1135cm11135 \, \text{cm}^{-1}. These assignments align well with theoretical predictions using DFT methods.

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing additional information about vibrational modes that may be weak or absent in IR spectra due to selection rules. The Raman spectrum of 1-Cyclopropylpiperazine reveals prominent CH₂ twisting and wagging vibrations in the range of 14551455 to 1459cm11459 \, \text{cm}^{-1} .
A comparison between experimental and calculated vibrational frequencies shows excellent agreement, with correlation coefficients exceeding 0.99960.9996. This validates the reliability of DFT methods for predicting vibrational spectra.

Computational Studies

Vibrational ModeExperimental Frequency (cm1\text{cm}^{-1})Theoretical Frequency (cm1\text{cm}^{-1})
NH Stretching3275327533803380
CH Stretching (Cyclopropyl)300629393006 - 2939308729973087 - 2997
CN Stretching1135113511351135

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